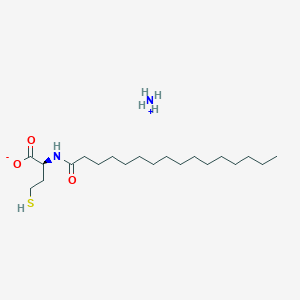

Ammonium (S)-4-mercapto-2-palmitamidobutanoate

Description

Properties

CAS No. |

474942-73-9 |

|---|---|

Molecular Formula |

C20H42N2O3S |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

azanium;2-(hexadecanoylamino)-4-sulfanylbutanoate |

InChI |

InChI=1S/C20H39NO3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18(16-17-25)20(23)24;/h18,25H,2-17H2,1H3,(H,21,22)(H,23,24);1H3 |

InChI Key |

WUXWCXRWTBPUKZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCS)C(=O)[O-].[NH4+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCS)C(=O)[O-].[NH4+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCS)C(=O)[O-].[NH4+] |

sequence |

X |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Ammonium (S)-4-mercapto-2-palmitamidobutanoate, also known as azanium;(2S)-2-(hexadecanoylamino)-4-sulfanylbutanoate, is a type of quaternary ammonium compound (QAC). QACs are known for their wide spectrum of antibacterial activity. They interact with cell membranes, which are the primary targets of their action. The specific targets within the cell membrane can vary, but they often include proteins and lipids that are essential for the cell’s function.

Mode of Action

The mode of action of QACs involves causing rapid and irreversible damage to microbes. This is achieved through their interaction with multiple targets within the cell, leading to the solubilization of lipid components and the denaturation of enzymes involved in nutrient transport. In the case of this compound, it is speculated that the positively charged compound is adsorbed onto the surface of the bacteria, penetrates the cell wall, and combines with the lipid and protein layers of the cell membrane. This prevents the normal ion exchange and material exchange between the bacteria and the outside world, and destroys the protoplasmic membrane that controls the permeability of the cell.

Biochemical Pathways

For instance, they can disrupt the integrity of the cell envelope or protein capsid in viruses, leading to the loss of the receptor-binding domain for host cell receptors and/or breakdown of other viral proteins or nucleic acids. In bacteria and fungi, which have greater complexity and metabolism, QACs can target more sites, leading to rapid and irreversible damage.

Pharmacokinetics

The pharmacokinetics of QACs like this compound are characterized by their structure-activity relationship. Factors such as lipophilicity and molecular weight can influence parameters such as clearance, elimination rate constant, volume of distribution, and terminal half-life. For instance, it has been observed that the antibacterial efficiency of QACs can be increased with the chain length increase from 3 to 16.

Result of Action

The result of the action of this compound is the death of the bacteria. The compound’s interaction with the cell membrane leads to the destruction of the protoplasmic membrane that controls the permeability of the cell, causing the extravasation of the intracellular material. This rapid and irreversible damage to the microbes effectively inhibits their growth and proliferation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, QACs have been used as antifouling agents for the inhibition of biofilm growth on medical implants and antibacterials on surfaces and in an aquatic environment. Furthermore, these compounds are considered environmentally friendly as they can be efficiently biodegraded. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Ammonium (S)-4-mercapto-2-palmitamidobutanoate is compared below with three classes of analogous compounds: ammonium salts, mercapto-containing molecules, and fatty acid conjugates.

Comparison with Other Ammonium Salts

- Ammonium (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoate (CAS 73777-50-1): Molecular Formula: C₅H₁₅N₂O₄P vs. C₂₀H₄₂N₂O₃S (target compound). Functional Groups: Phosphoryl (-PO(OH)(CH₃)) vs. mercapto (-SH) and palmitamide. Key Differences: The phosphoryl group in the analog confers stronger hydrogen-bonding capacity and acidity (pKa ~1–2 for phosphate vs. ~10–12 for thiols). The target compound’s palmitamide chain increases hydrophobicity (logP ~6–8 estimated) compared to the phosphorylated analog (logP ~−2). Applications diverge: the analog may act as a chelator or enzyme cofactor, whereas the target compound could serve as a surfactant or prodrug carrier .

- Quaternary Ammonium Antimuscarinics (e.g., Glycopyrronium): Charge: Permanent quaternary ammonium (N⁺) vs. primary ammonium (NH₄⁺) in the target compound.

Mercapto-Containing Analogues

- 4-Mercapto-2-butanone (CAS 34619-12-0): Structure: Linear ketone with a terminal -SH group. Reactivity: The thiol group in both compounds participates in disulfide bond formation or metal chelation. However, the target compound’s ammonium group stabilizes the thiolate anion (S⁻) under physiological pH, enhancing nucleophilicity compared to the neutral 4-mercapto-2-butanone .

- Cysteine Derivatives: Example: (2S)-2-Amino-5-[(4S)-4-amino-4-carboxybutanamido]-5-oxopentanoic acid (from TMIC Metabolomics Database). Key Contrast: Cysteine-based metabolites retain α-amino and carboxyl groups, enabling peptide bonding. The target compound replaces the amino group with a palmitamide, redirecting its function toward lipid-mediated processes .

Fatty Acid Conjugates

- Palmitoylated Amino Acids (e.g., Palmitoyl-L-carnitine): Role: Facilitate fatty acid transport across mitochondrial membranes.

Preparation Methods

Amide Bond Formation with Palmitic Acid Derivatives

The palmitamide moiety is introduced by coupling palmitic acid or its activated derivatives (e.g., palmitoyl chloride or palmitic anhydride) with the amino group of the mercapto-substituted butanoate. Standard peptide coupling reagents like carbodiimides (e.g., EDC, DCC) or activated esters are employed under mild conditions to preserve the thiol functionality.

Specific Preparation Methodologies

While direct literature on ammonium (S)-4-mercapto-2-palmitamidobutanoate is limited, analogous preparation methods for similar mercapto-amino acid derivatives and their ammonium salts provide a reliable framework.

Stereoselective Synthesis of (S)-4-mercapto-2-butanoate Backbone

- Starting Material: L-cysteine or its derivatives are commonly used as chiral precursors due to their inherent (S)-configuration and thiol group.

- Modification: The carboxyl group can be selectively activated and elongated by coupling with palmitic acid derivatives.

- Purification: Crystallization or chromatographic techniques ensure stereochemical purity.

Formation of Ammonium Salt

- The free acid form of (S)-4-mercapto-2-palmitamidobutanoate is neutralized with ammonium hydroxide or ammonium carbonate to form the ammonium salt.

- Careful pH control avoids thiol oxidation and ensures salt stability.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Thiol protection (if needed) | Acetyl chloride or trityl chloride | 0–25 °C | 1–3 hours | Prevents oxidation during synthesis |

| Amide coupling | Palmitoyl chloride, EDC, or DCC | 0–25 °C | 2–12 hours | Mild conditions to protect thiol group |

| Deprotection (if applied) | Acidic or basic hydrolysis | Room temperature | 1–4 hours | Regenerates free thiol |

| Ammonium salt formation | Ammonium hydroxide or ammonium carbonate | Room temperature | 30 min–1 hour | pH ~7–8 to maintain thiol integrity |

| Purification | Crystallization or chromatography | Ambient | Variable | Ensures stereochemical and chemical purity |

Analytical and Purification Techniques

- Crystallization: Slow cooling from aqueous or mixed solvents yields pure ammonium salt crystals.

- Chromatography: Reverse-phase HPLC or ion-exchange chromatography separates stereoisomers and removes impurities.

- Characterization: NMR (especially ^1H and ^13C), FTIR, and mass spectrometry confirm structure and purity.

- Thiols Stability: Use of inert atmosphere (nitrogen or argon) during synthesis and purification prevents oxidation.

Research Findings and Comparative Analysis

- The use of L-cysteine as a starting material ensures retention of the (S)-configuration in the mercapto group-bearing backbone.

- Amide bond formation with palmitoyl chloride under mild conditions avoids racemization and thiol oxidation.

- Formation of the ammonium salt stabilizes the compound and enhances solubility, facilitating further applications.

- Protection-deprotection strategies, although adding steps, improve overall yield and purity by preventing side reactions involving the thiol.

- Reaction times and temperatures are optimized to balance reaction completion and functional group integrity.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Advantages | Limitations |

|---|---|---|---|

| Thiol Protection | Acetylation or tritylation of –SH group | Prevents oxidation | Additional steps required |

| Amide Bond Formation | Coupling with palmitoyl chloride using carbodiimides | Mild, stereoselective | Sensitive to moisture |

| Thiol Deprotection | Acidic/basic hydrolysis | Regenerates free thiol | Risk of partial racemization |

| Ammonium Salt Formation | Neutralization with ammonium hydroxide/carbonate | Enhances solubility and stability | Requires pH control |

| Purification | Crystallization or chromatography | High purity and stereochemical integrity | Time-consuming |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.